6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
Overview
Description
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is an organic compound with the molecular formula C8H9N5. It is a derivative of pyridazine and pyrazole, featuring a pyrazole ring substituted with a methyl group at the 1-position and an amino group at the 3-position of the pyridazine ring. This compound is of interest in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is the receptor tyrosine kinase c-Met . This receptor plays a crucial role in many cellular processes, including cell survival, proliferation, and motility .
Mode of Action
The compound acts as an inhibitor of c-Met , interacting with the receptor and blocking its activity . This inhibition prevents the activation of the c-Met signaling pathway, leading to a decrease in the processes it controls .
Biochemical Pathways
The inhibition of c-Met affects several biochemical pathways. Most notably, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling axis , which is often deregulated in many cancers . This disruption can lead to a reduction in tumor invasive growth and metastasis .
Result of Action
The result of the compound’s action is a decrease in processes controlled by the c-Met signaling pathway , such as cell survival, proliferation, and motility . This can lead to a reduction in tumor growth and spread .
Biochemical Analysis
Biochemical Properties
The compound 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine interacts with various biomolecules, particularly proteins involved in signal transduction pathways. It has been found to inhibit the receptor tyrosine kinase c-Met , which is involved in a variety of cellular processes, including cell growth, survival, and migration .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It has been found to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the receptor tyrosine kinase c-Met , which may lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
It has been implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .
Metabolic Pathways
Given its inhibitory effects on the receptor tyrosine kinase c-Met , it may be involved in pathways related to cell growth, survival, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine typically involves the reaction of pyrazole derivatives with pyridazine precursors. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups if present.
Substitution: The amino group on the pyridazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- **6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
Uniqueness
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit receptor tyrosine kinases with high selectivity sets it apart from other similar compounds, making it a valuable molecule for targeted therapeutic research.
Properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUROTULAXWJUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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